molecular formula C17H24IN3O3S B11101629 N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide

N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide

Cat. No.: B11101629
M. Wt: 477.4 g/mol
InChI Key: BDZZAEFTZQYJBZ-UHFFFAOYSA-N
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Description

N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a cyclopentylidenehydrazino group, a methylbutyl chain, and an iodinated benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Cyclopentylidenehydrazino Group: This step involves the reaction of cyclopentanone with hydrazine to form cyclopentylidenehydrazine.

    Attachment of the Methylbutyl Chain: The cyclopentylidenehydrazine is then reacted with 3-methylbutyl isocyanate to form the intermediate compound.

    Iodination and Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The iodinated benzene ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a simpler amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical research.

    Medicine: Its potential as a pharmaceutical intermediate could be explored for the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The cyclopentylidenehydrazino group may interact with enzymes or receptors, while the iodinated benzenesulfonamide moiety could enhance binding affinity or specificity. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-chloro-1-benzenesulfonamide: Similar structure but with a chlorine atom instead of iodine.

    N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-bromo-1-benzenesulfonamide: Similar structure but with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom in N-{1-[(2-Cyclopentylidenhydrazino)carbonyl]-3-methylbutyl}-4-iodo-1-benzenesulfonamide may confer unique properties such as increased molecular weight, altered electronic properties, and potentially enhanced biological activity compared to its chloro and bromo analogs.

Properties

Molecular Formula

C17H24IN3O3S

Molecular Weight

477.4 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2-[(4-iodophenyl)sulfonylamino]-4-methylpentanamide

InChI

InChI=1S/C17H24IN3O3S/c1-12(2)11-16(17(22)20-19-14-5-3-4-6-14)21-25(23,24)15-9-7-13(18)8-10-15/h7-10,12,16,21H,3-6,11H2,1-2H3,(H,20,22)

InChI Key

BDZZAEFTZQYJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NN=C1CCCC1)NS(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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